An In-depth Technical Guide to the (R)-Elexacaftor Binding Site on F508del-CFTR
An In-depth Technical Guide to the (R)-Elexacaftor Binding Site on F508del-CFTR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding site and mechanism of action of (R)-Elexacaftor, a key component of the triple-combination therapy for cystic fibrosis. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of CFTR modulation.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. (R)-Elexacaftor (VX-445) is a CFTR corrector that, in combination with Tezacaftor and Ivacaftor, has shown remarkable efficacy in treating CF in patients with at least one F508del allele. Elexacaftor functions by binding to the F508del-CFTR protein and stabilizing its conformation, thereby facilitating its processing and trafficking to the cell surface.[1][2] This document delves into the specifics of the Elexacaftor binding site, the quantitative aspects of this interaction, and the experimental methodologies used to elucidate these details.
The (R)-Elexacaftor Binding Site: A Structural Perspective
High-resolution cryo-electron microscopy (cryo-EM) studies have been pivotal in identifying the precise binding location of Elexacaftor on the F508del-CFTR protein. These studies reveal a unique binding pocket for Elexacaftor, distinct from that of other correctors like Tezacaftor.
Elexacaftor binds to a shallow pocket within the transmembrane domain (TMD) of F508del-CFTR, at the interface with the lipid bilayer. This binding site is primarily formed by transmembrane helices (TMs) 10 and 11 in the second membrane-spanning domain (MSD2) and the N-terminal lasso motif.[3] The interaction of Elexacaftor with these specific structural elements is thought to allosterically stabilize the overall conformation of the F508del-CFTR protein, facilitating the correct assembly of its domains and rescuing it from the cellular quality control machinery that would otherwise target it for degradation.[4]
Quantitative Analysis of (R)-Elexacaftor Binding and Efficacy
The interaction of Elexacaftor with F508del-CFTR has been quantified through various biophysical and functional assays. These data provide a deeper understanding of the drug's potency and its effects on protein function.
| Parameter | Value | Method | Protein Context | Reference |
| Dissociation Constant (Kd) | ~80 μM | Surface Plasmon Resonance (SPR) | Isolated, stabilized F508del-NBD1 | [1] |
| EC50 for F508del-CFTR Correction | 81 ± 19 nM | Ussing Chamber (Chloride Secretion) | F508del/F508del HBE cells (with Tezacaftor) | |
| EC50 for Potentiator Activity | 1.12 ± 0.08 nM | Ussing Chamber (G551D-CFTR current) | G551D-CFTR expressing cells (in presence of VX-770) |
HBE: Human Bronchial Epithelial; NBD1: Nucleotide-Binding Domain 1
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the Elexacaftor binding site and its functional consequences.
Cryo-Electron Microscopy (Cryo-EM) of F508del-CFTR with Elexacaftor
This protocol is based on the methods described by Fiedorczuk and Chen (2022).
4.1.1. Cell Culture and Protein Expression:
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Cell Line: HEK293S GnTI- cells are used for their inability to perform complex N-linked glycosylation, which aids in protein homogeneity.
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Transfection: Cells are transiently transfected with a plasmid encoding human F508del-CFTR with a C-terminal GFP-1D4 tag for purification.
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Culture Conditions: Cells are grown in suspension culture at 37°C in a humidified incubator with 5% CO2.
4.1.2. Protein Purification:
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Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (DTT), and protease inhibitors.
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Solubilization: The cell lysate is solubilized with 1% (w/v) lauryl maltose neopentyl glycol (LMNG) detergent supplemented with cholesteryl hemisuccinate (CHS).
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Affinity Chromatography: The solubilized protein is purified using an anti-1D4 antibody-coupled resin. The column is washed extensively with a buffer containing 0.02% LMNG.
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Elution: The F508del-CFTR protein is eluted from the resin with a buffer containing a competing 1D4 peptide.
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Modulator Addition: Elexacaftor is added to the purified protein at a final concentration of 10 µM.
4.1.3. Cryo-EM Grid Preparation and Data Collection:
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Grid Preparation: 3 µL of the protein-Elexacaftor complex at a concentration of ~2 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid is blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.
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Data Collection: Data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection is performed using EPU software.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol is based on the methods described by Veit et al. (2020).
4.2.1. Protein Preparation:
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Construct: A stabilized version of the human F508del-NBD1 domain (residues 389-678 with stabilizing mutations) is expressed in E. coli and purified. The construct includes an N-terminal AviTag for site-specific biotinylation.
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Biotinylation: The purified F508del-NBD1 is biotinylated in vitro using the BirA ligase.
4.2.2. SPR Experiment:
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Instrument: A Biacore T200 instrument is used.
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Chip Preparation: A Series S SA (streptavidin) sensor chip is used to capture the biotinylated F508del-NBD1.
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Immobilization: The biotinylated F508del-NBD1 is injected over the sensor surface at a low flow rate to achieve an immobilization level of ~500 response units (RU).
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Binding Analysis:
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Running Buffer: PBS, pH 7.4, supplemented with 0.005% Tween 20 and 1% DMSO.
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Analyte: Elexacaftor is serially diluted in the running buffer.
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Injection: A series of Elexacaftor concentrations are injected over the sensor surface at a flow rate of 30 µL/min.
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Data Analysis: The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The steady-state binding responses are plotted against the Elexacaftor concentration, and the data are fitted to a 1:1 binding model to determine the dissociation constant (Kd).
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Functional Assay: Ussing Chamber Electrophysiology
This protocol describes a general method for assessing the functional correction of F508del-CFTR in primary human bronchial epithelial (HBE) cells.
4.3.1. Cell Culture:
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Primary HBE cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface to promote differentiation into a polarized epithelium.
4.3.2. Corrector Treatment:
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Differentiated HBE cells are treated with Elexacaftor and Tezacaftor (typically at 3 µM each) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.
4.3.3. Ussing Chamber Measurement:
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The permeable supports with the HBE cells are mounted in an Ussing chamber.
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The basolateral and apical sides are bathed in symmetrical Ringer's solution.
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The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
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Measurement Protocol:
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Amiloride is added to the apical bath to inhibit the epithelial sodium channel (ENaC).
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Forskolin is added to the basolateral bath to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.
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The CFTR potentiator Ivacaftor (VX-770) is added to the apical bath to maximize channel gating.
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The CFTR-specific inhibitor CFTRinh-172 is added to the apical bath to confirm that the measured current is mediated by CFTR.
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Data Analysis: The change in Isc in response to forskolin and Ivacaftor is calculated and is proportional to the level of functional F508del-CFTR at the cell surface.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Mechanism of F508del-CFTR Correction by Trikafta Components.
Caption: Cryo-EM Experimental Workflow for F508del-CFTR with Elexacaftor.
Caption: Surface Plasmon Resonance (SPR) Workflow for Binding Affinity.
Conclusion
The identification and characterization of the (R)-Elexacaftor binding site on F508del-CFTR represent a significant advancement in the development of targeted therapies for cystic fibrosis. The detailed structural and quantitative data, obtained through sophisticated experimental techniques like cryo-EM and SPR, have provided a clear understanding of its mechanism of action. This knowledge is not only crucial for optimizing the use of current CFTR modulators but also serves as a foundation for the rational design of future, even more effective, therapeutic agents. This guide has synthesized the key findings and methodologies in this area to support the ongoing research and development efforts within the scientific community.
References
- 1. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting the F508del-CFTR variant by modulating eukaryotic translation initiation factor 3–mediated translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
